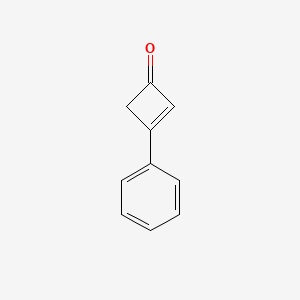

3-Phenylcyclobutenone

Description

Historical Context of Cyclobutenone Research and Development

The study of cyclobutenones is a fascinating chapter in the history of organic chemistry, marked by initial challenges and subsequent innovative breakthroughs. Early attempts to synthesize four-membered rings like cyclobutane (B1203170) and its derivatives were often met with difficulty, largely due to the inherent ring strain associated with these structures. wikipedia.orgchemistrysteps.com The concept of "ring strain" was first introduced by Adolf von Baeyer, who theorized that the deviation of bond angles from the ideal tetrahedral angle of 109.5° would lead to instability. wikipedia.orgfiveable.me In cyclobutane, the bond angles are compressed to approximately 90°, resulting in significant angle and torsional strain. wikipedia.orglibretexts.org

The synthesis of the parent cyclobutenone molecule remained an elusive goal for a considerable time. The first successful synthesis of a stable cyclobutenone derivative was reported in 1953 by Roberts and co-workers, who prepared the compound through the hydrolysis of difluorocyclobutenes. researchgate.net This achievement marked a pivotal moment, opening the door for further exploration into the chemistry of these strained ring systems. Over the following decades, a variety of synthetic methods were developed, including the [2+2] cycloaddition of ketenes with alkynes, which has become a cornerstone for constructing the cyclobutenone core. researchgate.netutexas.edu Seminal work by chemists like Danishefsky and Kowalski in the latter half of the 20th century further expanded the synthetic toolbox, demonstrating the utility of cyclobutenones in complex molecule synthesis. utexas.edunih.gov These early investigations laid the groundwork for the diverse and powerful applications of cyclobutenones seen in modern organic synthesis.

Significance of Four-Membered Ring Systems in Synthetic Design

Four-membered rings, particularly cyclobutenones, are highly valuable intermediates in organic synthesis precisely because of their inherent ring strain. wikipedia.orgnih.gov This strain energy, which makes the molecule less stable, also renders it more reactive and thus amenable to a variety of chemical transformations that are not readily accessible with more stable, unstrained systems. nih.govnih.gov The reactivity of cyclobutenones allows them to serve as versatile building blocks for the construction of more complex molecular architectures. nih.govontosight.ai

One of the most powerful applications of cyclobutenones is in thermal electrocyclic ring-opening reactions. nih.gov Upon heating, the four-membered ring of a cyclobutenone can open to form a highly reactive vinylketene intermediate. nih.gov This intermediate can then participate in a range of subsequent reactions, most notably [4+2] cycloadditions (Diels-Alder reactions) with various dienophiles, to generate highly substituted aromatic compounds and other complex cyclic systems. nih.govnih.gov This strategy has been employed in the total synthesis of numerous natural products. nih.gov

Furthermore, cyclobutenones are excellent substrates for various catalytic processes. nih.gov They can undergo catalytic enantioselective [2+2] cycloadditions, providing access to a wide array of chiral cyclobutane derivatives. nih.gov Additionally, transition-metal-catalyzed reactions involving the activation of the carbon-carbon bonds within the ring have emerged as a powerful tool for forging new bonds and constructing intricate molecular frameworks. nih.gov The ability of cyclobutenones to participate in these diverse transformations underscores their importance as key synthetic intermediates. nih.govnih.gov

Scope and Academic Relevance of 3-Phenylcyclobutenone Studies

The introduction of a phenyl group at the 3-position of the cyclobutenone ring, creating this compound, imparts specific and valuable properties to the molecule, making it a subject of significant academic interest. ontosight.ai The phenyl group influences the electronic properties and reactivity of the cyclobutenone core. ontosight.ai It can participate in and influence the regioselectivity of various reactions, including cycloadditions and transition-metal-catalyzed cross-coupling reactions. ontosight.ai

Research has demonstrated the utility of this compound as a precursor for a variety of more complex molecules. For instance, it has been used in the synthesis of γ-butyrolactones, which are common structural motifs in natural products with diverse biological activities. sigmaaldrich.com The compound also serves as a starting material for creating other substituted cyclobutane derivatives. sigmaaldrich.com The presence of both the reactive cyclobutenone ring and the aromatic phenyl group allows for a wide range of functionalization possibilities. ontosight.ai

The academic relevance of this compound is highlighted by its use in methodological studies aimed at developing new synthetic strategies. For example, it has been a substrate in the development of asymmetric Baeyer-Villiger oxidations, a key transformation for the synthesis of chiral lactones. sigmaaldrich.com The study of its reactions continues to provide insights into the fundamental principles of reactivity and selectivity in strained ring systems, contributing to the broader field of organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 38425-47-7 |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOQFIKQFGCRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191758 | |

| Record name | 3-Phenylcyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-47-7 | |

| Record name | 3-Phenylcyclobutenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 Phenylcyclobutenone and Its Analogs

Diverse Synthetic Routes to the Cyclobutenone Core

The construction of the cyclobutenone framework can be achieved through several distinct strategic approaches, including cycloadditions, ring contractions, and the functionalization of existing molecular scaffolds.

The [2+2] cycloaddition reaction is one of the most direct and widely utilized methods for synthesizing the four-membered ring of cyclobutenones. wikipedia.org This approach typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkyne.

The cycloaddition of ketenes with electron-rich alkynes represents a foundational route to cyclobutenones. ed.ac.uk Ketenes, characterized by the R₂C=C=O functional group, are highly electrophilic at the central carbon and readily react with π-systems. ed.ac.uk The reaction with an alkyne proceeds to form the cyclobutenone ring in a single step. Halogen-substituted ketenes, such as dichloroketene (B1203229), are often employed in these syntheses. For instance, the thermal cycloaddition of dichloroketene with an alkyne, followed by hydrolysis, can yield cyclobutenediones, which are closely related precursors.

The generation of the ketene is often performed in situ. One common method is the dehydrohalogenation of an acyl chloride using a base like triethylamine. Alternatively, α-diazoketones can undergo a Wolff rearrangement to produce the ketene intermediate, which can then be trapped by an alkyne. organic-chemistry.orgwikipedia.org This latter method is particularly versatile as it can be initiated thermally, photochemically, or with metal catalysis. organic-chemistry.org

Table 1: Examples of Ketene-Alkyne Cycloaddition Strategies

| Ketene Precursor | Alkyne | Conditions | Product Type |

|---|---|---|---|

| Trichloroacetyl chloride | Various alkynes | Ultrasound, Zinc | Dichlorocyclobutenone |

| α-Diazoketone | Acetylene derivative | Photochemical | Cyclobutenone |

This table is illustrative of general strategies discussed in the literature. organic-chemistry.orgorganic-chemistry.org

Vinylketenes are key intermediates in certain synthetic and rearrangement pathways involving cyclobutenones. wikipedia.org The 4π-electrocyclic ring-opening of a cyclobutenone under thermal or photochemical conditions generates a vinylketene intermediate. wikipedia.org This process is reversible, and the vinylketene can undergo a rapid ring-closure to return to the cyclobutenone. wikipedia.org

This equilibrium is famously demonstrated in the racemization of optically active 2,4-dichloro-3-phenylcyclobutenone, which proceeds through the formation of a transient, achiral vinylketene intermediate. wikipedia.org The vinylketene can also be trapped by various reagents. For example, in the presence of nucleophiles like methanol (B129727) or aniline, the vinylketene intermediate will react to form esters or amides, respectively, instead of re-cyclizing. wikipedia.org The synthesis of certain cyclobutenones can also proceed via a vinylketene intermediate formed from an acyclic precursor, such as the preparation of 2,4-dichloro-3-phenylcyclobutenone from 3-phenyl-3-butenoic acid. libretexts.org The stability and subsequent reaction pathway of the vinylketene can be influenced by substituents; electron-donating groups, for instance, tend to favor an "outward" rotation during the ring-opening process. wikipedia.org

Table 2: Reactions Involving Vinylketene Intermediates

| Starting Cyclobutenone | Conditions | Intermediate | Trapping Agent / Subsequent Reaction | Final Product |

|---|---|---|---|---|

| 2,4-dichloro-3-phenylcyclobutenone | Thermal | Phenyl-substituted dichlorovinylketene | Acetic acid | Mixed anhydride |

| 2,4,4-trimethylcyclobutenone | Thermal (boiling cyclohexane) | Trimethyl-substituted vinylketene | Ethyl vinyl ether | Cyclobutanone (B123998) derivative |

This table summarizes findings on the reactivity of vinylketene intermediates. wikipedia.org

Ring contraction reactions provide an alternative, powerful method for constructing four-membered rings from larger, more readily available cyclic precursors. ddugu.ac.inchemistrysteps.com While less common for the direct synthesis of 3-phenylcyclobutenone itself, these methods are fundamental in creating the core cyclobutane (B1203170) structure, which can then be further functionalized.

Two of the most significant ring contraction methods are the Wolff rearrangement and the Favorskii rearrangement.

Wolff Rearrangement : This reaction involves the conversion of a cyclic α-diazo ketone into a ketene via photolysis, thermolysis, or metal catalysis. wikipedia.org The ketene is formed with a concurrent 1,2-rearrangement that results in the contraction of the ring by one carbon. wikipedia.orgmdpi.com For example, an α-diazo cyclopentanone (B42830) derivative undergoes a Wolff rearrangement to yield a cyclobutanecarboxylic acid derivative when trapped with water, or a cyclobutane ester when trapped with an alcohol. mdpi.com This method is highly effective for creating strained ring systems. wikipedia.org

Favorskii Rearrangement : This rearrangement occurs when a cyclic α-halo ketone is treated with a base, such as an alkoxide or hydroxide. organic-chemistry.orgddugu.ac.in The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted carboxylic acid or ester. ddugu.ac.inchemistrysteps.com For instance, a 2-chlorocyclopentanone (B1584037) can be converted to a cyclobutanecarboxylic acid. A variation known as the homo-Favorskii rearrangement involves the contraction of β-halo ketones or even cyclobutanones themselves. wikipedia.org

The synthesis of this compound and its analogs can also be accomplished by the chemical modification of precursor molecules that already contain a four-membered ring or are designed to form one. This can involve intramolecular cyclizations or the functionalization of a pre-formed cyclobutane ring.

One such strategy involves the intramolecular nucleophilic addition of a suitably designed acyclic molecule. wikipedia.org For example, derivatives of gamma-halocrotonic acids have been utilized as precursors for compounds like this compound. organic-chemistry.org Another powerful method involves transition metal-catalyzed cross-coupling reactions to build the cyclobutenone structure. wikipedia.org

Furthermore, cyclobutenediones can be synthesized from simple ketones. The ketone is first converted into a phenylthioenol ether, which then undergoes a [2+2] cycloaddition with dichloroketene. The resulting dichlorocyclobutanone can be rearranged and oxidized to afford the final cyclobutenedione product, which can serve as a direct precursor to a variety of substituted cyclobutenones.

[2+2] Cycloaddition Approaches

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of chemical reactions (regioselectivity) is crucial for synthesizing complex and specific derivatives of this compound. chemistrysteps.comuchicago.edu

Stereoselective synthesis aims to produce a specific stereoisomer of a product. acs.org In the context of cyclobutenone chemistry, this can be critical during ring formation or subsequent functionalization. For example, the intramolecular Nicholas reaction, which involves the cyclization of a propargylic alcohol complexed with cobalt, can be used to synthesize strained cyclic alkynes with high stereoselectivity. wikipedia.org The stereochemical outcome is dictated by steric factors during the formation of the key carbocation intermediate. wikipedia.org Similarly, enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. acs.org For instance, chiral phosphoric acids have been used to catalyze sequential reactions involving spiroindolenine intermediates to produce highly functionalized pyrrolidines with excellent stereoselectivity (up to 92% ee).

Regioselective synthesis controls where on a molecule a reaction occurs, which is vital when multiple reaction sites are available. chemistrysteps.comuchicago.edu In the synthesis of substituted cyclobutenones, controlling the position of substituents (e.g., at the C2 vs. C4 position) is a key challenge. The regioselectivity of cycloaddition reactions can often be controlled by the electronic and steric properties of the reacting partners. For example, in multicomponent reactions used to build complex heterocycles, the reaction conditions (thermal vs. photochemical) can dictate which intermediates are formed, thereby controlling the regiochemical outcome of the final product. chemistrysteps.com Rhodium-catalyzed C-H activation is another powerful tool that allows for the selective functionalization at a specific position on a molecule, demonstrating high regioselectivity under mild conditions.

Table 3: Concepts in Selective Synthesis of Cyclobutenone Analogs

| Selectivity Type | Method/Concept | Controlling Factors | Potential Outcome for Analogs |

|---|---|---|---|

| Stereoselective | Chiral Catalysis (e.g., Chiral Phosphoric Acid) | Catalyst structure, substrate-catalyst interaction | Enantiomerically enriched cyclobutenone derivatives. |

| Stereoselective | Substrate Control (e.g., Intramolecular Nicholas Reaction) | Steric hindrance in the substrate/intermediate | Formation of a specific diastereomer of a fused-ring system. wikipedia.org |

| Regioselective | Controlled Multicomponent Reactions | Reaction conditions (temp, light), reagent choice | Selective formation of one constitutional isomer over others. chemistrysteps.com |

| Regioselective | Directed C-H Activation (e.g., Rhodium Catalysis) | Directing group on the substrate, catalyst system | Functionalization at a specific carbon atom of the phenyl ring or side chain. |

This table illustrates general principles of selective synthesis applicable to the creation of complex cyclobutenone derivatives.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has spurred the application of green chemistry principles to the synthesis of valuable organic scaffolds, including this compound and its derivatives. These principles focus on maximizing efficiency and minimizing environmental impact by addressing aspects such as atom economy, solvent and catalyst choice, energy consumption, and the use of renewable resources. doi.orggarph.co.uk The development of synthetic routes to this compound that are both efficient and environmentally benign is an area of active research interest.

A primary goal in the green synthesis of this compound is the maximization of atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. thieme-connect.comusask.ca Reactions with high atom economy are inherently less wasteful. Addition reactions, such as the [2+2] cycloaddition, are theoretically 100% atom-economical and represent a powerful strategy for constructing the cyclobutene (B1205218) ring. For instance, the cycloaddition of phenylacetylene (B144264) with a suitable ketene equivalent can, in principle, incorporate all atoms from the starting materials into the cyclobutenone product.

The choice of catalyst is another critical element of green synthesis. utexas.edu Catalytic processes are preferred over stoichiometric ones as they reduce waste by being active in small quantities and allowing for multiple reaction cycles. garph.co.uk In the context of cyclobutenone synthesis, transition-metal catalysts, particularly those based on rhodium, have been explored for various transformations. thieme-connect.com For example, rhodium catalysts have been employed in the ring expansion of cyclobutenones, a process noted for its atom-economical nature as no additional stoichiometric reagents are required for the expansion itself. utexas.edu While not a direct synthesis of the cyclobutenone ring, this demonstrates the potential for catalytic methods to be used in subsequent, efficient transformations of the core structure. The development of recyclable, heterogeneous catalysts is a further step towards a greener process, simplifying product purification and minimizing catalyst waste.

The selection of solvents plays a significant role in the environmental impact of a synthetic process. jetir.orgresearchgate.net Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO2), or ionic liquids, or ideally, conducting reactions under solvent-free conditions. jetir.orgresearchgate.net20.210.105 Solvent-free reactions, often facilitated by techniques like ball-milling or microwave irradiation, can lead to higher efficiency, shorter reaction times, and simplified work-up procedures. researchgate.net Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility and benefits of solvent-free approaches, which could be adapted for the synthesis of this compound. mdpi.commdpi.com

Table 1: Comparison of Green Chemistry Metrics for a Hypothetical [2+2] Cycloaddition Synthesis of this compound

| Parameter | Traditional Method | Greener Alternative | Rationale for Improvement |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Recyclable Heterogeneous Catalyst | Reduces inorganic waste, simplifies purification, allows for catalyst reuse. |

| Solvent | Dichloromethane (CH₂Cl₂) | Supercritical CO₂ or Solvent-free | Eliminates toxic and volatile organic solvent, reduces environmental impact. |

| Atom Economy | Moderate (due to stoichiometric reagents) | High (approaching 100%) | Maximizes incorporation of starting materials into the final product. |

| Energy Input | Conventional heating | Microwave or Ultrasonic Irradiation | Can lead to shorter reaction times and lower energy consumption. |

The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to shift reliance from depleting fossil fuels to biomass-derived starting materials. 20.210.105mdpi.com While the direct synthesis of this compound from simple biomass-derived precursors is a long-term goal, intermediate steps can incorporate renewable components. For example, phenylacetylene, a key precursor, can potentially be synthesized from bio-derived sources.

Iii. Reactivity and Mechanistic Investigations of 3 Phenylcyclobutenone

Electrocyclic Ring-Opening Reactions of 3-Phenylcyclobutenone

Electrocyclic reactions are a class of pericyclic reactions where a ring is formed or opened through the reorganization of π electrons. In the case of this compound, both thermal and photochemical conditions can induce the opening of the cyclobutene (B1205218) ring to generate a reactive vinylketene intermediate.

Under thermal conditions, this compound undergoes a 4π-electrocyclic ring-opening to form phenylvinylketene. nih.gov This vinylketene is a highly reactive intermediate that can participate in various subsequent reactions. nih.gov The process is reversible, with the vinylketene capable of undergoing a 4π-electrocyclic ring closure to regenerate the cyclobutenone. nih.gov

The electrocyclic ring-opening of substituted cyclobutenes is governed by torquoselectivity, which describes the preferential direction of rotation of the substituents on the breaking C-C bond. For cyclobutenones, the terms "inward" and "outward" are used to describe the rotation of the substituent at the C3 position relative to the forming ketene (B1206846) moiety. nih.gov An "inward" rotation results in a cis relationship between the substituent and the ketene group, while an "outward" rotation leads to a trans relationship. nih.gov

In the thermal ring-opening of this compound, the phenyl group preferentially rotates in an "outward" direction. This torquoselectivity is influenced by electronic factors rather than purely steric effects. Theoretical studies have shown that the transition state for the outward rotation is lower in energy. nih.gov This preference can be explained by orbital interactions, where the interaction between the high-lying C-Si σ orbital and the evolving butadiene π* orbital is key in the case of silyl-substituted cyclobutenes. soton.ac.uk

| Reactant | Conditions | Major Rotational Direction | Resulting Vinylketene Stereochemistry |

| This compound | Thermal | Outward | trans-Phenylvinylketene |

The thermal rearrangement of this compound to its corresponding vinylketene is a reversible process. nih.gov The position of the equilibrium is dependent on the temperature and the specific substituents on the cyclobutenone ring. While detailed kinetic and thermodynamic parameters for the unsubstituted this compound are not extensively documented in the provided results, the general principle is that the cyclobutenone is favored at lower temperatures, while the vinylketene becomes more accessible at elevated temperatures, typically above 80 °C. nih.gov The vinylketene is a transient species, and its generation is often the rate-determining step in subsequent reactions. researchgate.net

Photochemical activation of this compound also leads to the formation of a vinylketene intermediate, but the stereochemical outcome is different from the thermal process. mit.edu Under photolytic conditions, the electrocyclic ring-opening exhibits a reversal of torquoselectivity. mit.edu This mechanistic divergence between thermal and photochemical pathways is a common feature in pericyclic reactions and is governed by the principles of orbital symmetry. nih.gov

In the photochemical rearrangement of this compound, the phenyl group preferentially rotates "inward," leading to the formation of the cis-phenylvinylketene. mit.edu This change in selectivity highlights the different electronic requirements of the excited-state reaction compared to the ground-state thermal process. mit.eduirispublishers.com The absorption of light promotes the molecule to an excited electronic state, where the orbital symmetry rules for the pericyclic reaction are altered. msu.edu

| Reaction Type | Stimulus | Torquoselectivity | Product |

| Thermal | Heat | Outward | trans-Phenylvinylketene |

| Photochemical | Light | Inward | cis-Phenylvinylketene |

Thermal Rearrangements and Vinylketene Formation

Cycloaddition Chemistry of this compound

The vinylketene intermediate generated from the ring-opening of this compound is a versatile diene for cycloaddition reactions. nih.gov These reactions provide a powerful method for the construction of six-membered rings. wikipedia.org

The phenylvinylketene formed from this compound can readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. nih.govwikipedia.org In these reactions, the vinylketene acts as the 4π-electron component (the diene), and a suitable alkene or alkyne serves as the 2π-electron component (the dienophile). libretexts.org

This strategy has been employed to synthesize a wide range of complex molecules, including highly substituted aromatic compounds. nih.gov For instance, the reaction of the vinylketene derived from this compound with electron-rich alkynes leads to the formation of substituted phenols after a series of pericyclic reactions. nih.gov The initial [2+2] cycloaddition between the ketene and the alkyne is followed by a 4π-electrocyclic ring-opening of the resulting vinylcyclobutenone, a 6π-electrocyclic ring-closure, and subsequent tautomerization to the aromatic product. nih.gov The reaction of this compound with 3-hexyne (B1328910), for example, yields a biphenyl (B1667301) derivative. researchgate.net

The Diels-Alder reaction is a concerted process, meaning that the new carbon-carbon bonds are formed in a single step, which allows for a high degree of stereochemical control. wikipedia.orgiitk.ac.in The regioselectivity of the cycloaddition is influenced by the electronic properties of both the vinylketene and the dienophile. encyclopedia.pub

[2+2] Cycloadditions with Diverse Dienophiles and Ketenophiles

The inherent ring strain and the presence of the vinylketene intermediate upon thermal or photochemical activation make this compound a versatile substrate in [2+2] cycloaddition reactions. nih.gov These reactions provide a powerful tool for the construction of complex cyclic systems. The reactivity of the vinylketene intermediate generated from this compound allows it to participate in cycloadditions with a variety of dienophiles and ketenophiles. nih.gov

For instance, the thermal ring-opening of 2,4,4-trimethylcyclobutenone in the presence of ethyl vinyl ether results in the formation of a cyclobutanone (B123998) derivative, demonstrating the trapping of the vinylketene intermediate. nih.gov While this specific example does not use this compound, it illustrates the general reactivity pattern expected for cyclobutenones in the presence of dienophiles. The reaction of the vinylketene derived from this compound with ynamines has also been reported, leading to an unexpected rearrangement product. nih.gov

More controlled and regioselective cycloadditions can be achieved with less nucleophilic ynamides. Under thermal conditions, the benzannulation between cyclobutenones and ynamides proceeds with high regioselectivity, favoring the desired concerted [2+2] cycloaddition with the ketene intermediate over addition to the carbonyl group. nih.gov This methodology has been successfully applied in the formal synthesis of complex natural products. nih.gov

The following table summarizes representative examples of [2+2] cycloadditions involving cyclobutenone-derived vinylketenes.

| Cyclobutenone Derivative | Dienophile/Ketenophile | Product Type | Reference |

| 2,4,4-Trimethylcyclobutenone | Ethyl vinyl ether | Cyclobutanone | nih.gov |

| General Cyclobutenones | Ynamines | Rearranged adducts | nih.gov |

| General Cyclobutenones | Ynamides | Benzannulation products | nih.gov |

Intramolecular Cycloadditions of this compound Derivatives

Intramolecular cycloadditions of appropriately substituted this compound derivatives offer an efficient pathway to polycyclic and bridged ring systems. By tethering a dienophile or ketenophile to the cyclobutenone core, the subsequent ring-opening and cycloaddition sequence can be directed to occur in an intramolecular fashion, often with high stereoselectivity. nih.gov

A notable example involves the thermal conversion of cyclobutenones bearing an aryl or vinyl substituent at the C4 position. For instance, cyclobutenones substituted with a phenyl group at C4 undergo thermal ring-opening to a vinylketene intermediate, which then undergoes a 6π-electrocyclization to afford α-naphthols in quantitative yield. nih.gov When the C4 position is disubstituted with two different groups, a mixture of isomeric naphthol products can be obtained, indicating the formation of both cis- and trans-vinylketene intermediates. nih.gov

These intramolecular cycloadditions have proven to be synthetically valuable for the construction of complex molecular architectures. The regiochemistry of the cyclization can be influenced by the nature and position of the substituents on the tether and the cyclobutenone ring.

| Substituted Cyclobutenone | Reaction Conditions | Product | Reference |

| 4-Arylcyclobutenones | Refluxing cyclohexane | α-Naphthols | nih.gov |

| 4,4-Disubstituted cyclobutenones | Thermal | Mixture of isomeric α-naphthols | nih.gov |

Nucleophilic and Electrophilic Additions to the Cyclobutenone Moiety

The conjugated enone system of this compound is susceptible to both nucleophilic and electrophilic attacks. nih.gov The electron-deficient nature of the double bond and the carbonyl carbon makes them prime targets for various reagents. nih.govwordpress.com

1,2- and 1,4-Addition Pathways

Due to the α,β-unsaturated ketone functionality, this compound can undergo nucleophilic addition through two primary pathways: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. nih.govutexas.edu The resulting alkoxide or enolate can then trigger subsequent reactions, often involving the ring-opening of the strained four-membered ring. nih.govutexas.edu

An early example studied the reaction of 3-phenyl-4,4-dichlorocyclobutenone with hydroxide, where a 1,2-addition initiated a ring-opening to yield a butenoic acid derivative. nih.govutexas.edu The choice between the 1,2- and 1,4-addition pathways is often dictated by the nature of the nucleophile. For instance, when this compound was treated with a silylcuprate, a soft nucleophile, 1,4-addition occurred. utexas.edu In contrast, the use of silyllithium, a harder nucleophile, resulted in 1,2-addition. utexas.edu

Electrophilic additions to the double bond of this compound are also possible. libretexts.orglibretexts.org The π-bond can act as a nucleophile to attack an electrophile, leading to the formation of a carbocation intermediate that can be trapped by a nucleophile. libretexts.org The regioselectivity of such additions is governed by the stability of the resulting carbocation, with the phenyl group playing a significant role in its stabilization. libretexts.orglibretexts.org

Role of Substituents on Addition Regio- and Stereoselectivity

Substituents on the cyclobutenone ring play a crucial role in determining the regio- and stereoselectivity of addition reactions. nih.govmasterorganicchemistry.com The electronic and steric properties of the substituents can influence the preferred site of nucleophilic or electrophilic attack.

In nucleophilic additions, the substituent at the 3-position, such as the phenyl group in this compound, significantly influences the electron density distribution within the enone system. Electron-donating or withdrawing groups on the phenyl ring can modulate the electrophilicity of the carbonyl carbon and the β-carbon, thereby affecting the 1,2- versus 1,4-addition ratio. nih.gov

For instance, in the context of nickel-catalyzed benzannulation reactions, the substituents on the alkyne coupling partner predominantly control the regioselectivity of the resulting phenol (B47542) product. nih.gov Similarly, in borylation reactions, sp³- and sp²-based substituents on the cyclobutenone have been shown to direct the regioselectivity of the boryl group addition. nih.gov

The stereoselectivity of additions is also highly dependent on the substituents. The approach of the incoming reagent can be sterically hindered by bulky groups, leading to a preferred direction of attack and the formation of a specific stereoisomer. masterorganicchemistry.com For example, in the conjugate borylation of disubstituted cyclobutenones, high diastereoselectivity can be achieved, leading to the formation of a cis-β-boronyl cyclobutylcarboxyester. beilstein-journals.org

Transition Metal-Catalyzed Transformations of this compound

Transition metals have been extensively used to mediate a variety of transformations of this compound, primarily through the activation and opening of the strained four-membered ring. nih.gov Metals like rhodium, nickel, and cobalt can selectively activate either the C1–C2 or C1–C4 carbon-carbon bonds, leading to a diverse array of products. nih.gov

The first example of transition metal insertion into a cyclobutenone was reported in 1990, where Wilkinson's catalyst was used to generate a rhodacyclopentenone through ring-opening at the C1–C4 bond. nih.gov This seminal work opened the door for numerous catalytic applications. For example, rhodium(III) catalysts have been used for the C-H acylation of indoles with this compound. thieme-connect.com Nickel catalysts have been employed in benzannulation reactions with alkynes to produce highly substituted phenols. nih.govresearchgate.netwhiterose.ac.uk

Ring-Opening Polymerization and Related Processes

The high ring strain of cyclobutenones makes them suitable monomers for ring-opening polymerization (ROP). nih.govwikipedia.orgmdpi.com This process typically involves a transition metal catalyst that initiates the ring-opening to generate a reactive intermediate, which then propagates to form a polymer chain. wikipedia.org While much of the research on ROP has focused on other cyclic olefins, the principles are applicable to cyclobutenones. wikipedia.orgmdpi.comrsc.org

The mechanism of ROP often involves the formation of a metallacycle intermediate. wikipedia.org In the context of this compound, a transition metal could insert into the C-C bond of the ring, followed by coordination and insertion of subsequent monomer units to build the polymer chain.

Although specific examples of the ring-opening polymerization of unsubstituted this compound are not extensively detailed in the provided search results, related processes have been described. For instance, the treatment of this compound with tributylphosphine (B147548) in methanol (B129727) leads to a ring-opened β,γ-unsaturated ester. nih.govutexas.edu This reaction demonstrates the facility of the ring-opening process, which is a key step in ROP. nih.govutexas.edu

More broadly, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymer synthesis from strained cyclic olefins, driven by the relief of ring strain. wikipedia.org While distinct from the transition metal-catalyzed ring-opening reactions described for this compound that often lead to small molecules, the underlying principle of leveraging ring strain is similar. Given the reactivity of cyclobutenones, it is conceivable that under appropriate catalytic conditions, they could undergo controlled ring-opening polymerization to yield functional polymers. rsc.org

Annulation Reactions and Carbocyclic Skeleton Formation

The strained four-membered ring of this compound and its derivatives makes it a valuable precursor for the construction of more complex carbocyclic frameworks through annulation reactions. These transformations often proceed via thermal or metal-catalyzed ring-opening to form a reactive vinylketene intermediate, which can then be trapped intramolecularly or intermolecularly to generate new rings.

One of the key reactive intermediates derived from cyclobutenones is the corresponding vinylketene, formed through a 4π-electrocyclic ring opening. This process is central to the use of cyclobutenones in constructing larger carbocyclic systems. For instance, the thermal ring-opening of 3-allyl-substituted cyclobutenones leads to the formation of bicyclo[3.2.0]heptenone structures. utexas.edu This intramolecular [2+2] cycloaddition of the vinylketene with the tethered alkene provides a direct route to fused ring systems.

Transition metal catalysis has significantly expanded the scope of annulation reactions involving cyclobutenone derivatives, allowing for the synthesis of various carbocycles, including five-, six-, and even eight-membered rings. sioc-journal.cnpku.edu.cn These reactions leverage the ability of transition metals to activate the C-C bonds of the cyclobutene ring, facilitating cycloaddition pathways that are not accessible under thermal conditions alone. pku.edu.cn For example, transition metal-catalyzed cycloadditions of cyclopropanes with other π-systems are well-established for synthesizing carbocycles, and similar principles can be applied to the more strained cyclobutene ring. pku.edu.cn The construction of highly oxygenated and densely substituted carbocycles can also be achieved through metallacycle-mediated annulation chemistry, where sequential C-C bond-forming events lead to complex mono-, di-, and polycyclic systems. nih.gov

The following table summarizes representative annulation reactions involving cyclobutenone derivatives for the formation of carbocyclic skeletons.

| Starting Material | Conditions | Product Type | Reference |

| 3-Allyl-cyclobutenone | Thermal | Bicyclo[3.2.0]heptenone | utexas.edu |

| Aminocyclobutenone | Thermolysis | β-Lactam (via intramolecular trapping) | utexas.edu |

| 2,4-Dichloro-3-phenylcyclobutenone | Thermal, in presence of alcohol | E-β,γ-Unsaturated ester | utexas.edu |

| Cyclobutenone derivatives | Transition Metal Catalysis (e.g., Rh, Ni, Pd) | Various carbocycles (5, 6, 8-membered rings) | sioc-journal.cnpku.edu.cn |

Radical Reactions Involving this compound

The involvement of this compound and its derivatives in radical reactions is a subject of mechanistic investigation, often in comparison to or as a consequence of other reaction pathways. The generation of radical species can be initiated under various conditions, including thermal, photochemical, or through the action of specific reagents.

Mechanistic studies have provided evidence for the formation of radical intermediates in reactions involving cyclobutenone derivatives. For example, racemization studies of optically active 2,4-dichloro-3-phenylcyclobutenone have been shown to proceed through the reversible formation of a vinylketene, a process that competes with radical pathways under certain conditions. datapdf.com The stability and subsequent reactions of radical species are influenced by the substituents on the cyclobutene ring.

The general principles of radical chain reactions, which consist of initiation, propagation, and termination steps, are applicable to reactions involving this compound. libretexts.org Initiation can be achieved by heat or light, leading to the homolytic cleavage of a bond to form the initial radical. libretexts.org This radical can then react with the cyclobutenone or a derivative.

While specific, well-documented examples of radical reactions initiated directly from the this compound core are not extensively detailed in the provided literature, the potential for such reactivity exists. For example, radical addition to the double bond or abstraction of an allylic proton could initiate subsequent transformations. Mechanistic studies involving radical trapping experiments, such as with TEMPO, and electron paramagnetic resonance (EPR) studies are crucial for confirming the involvement of alkyl radicals in reaction pathways. researchgate.net Copper-catalyzed reactions, in particular, are known to proceed via radical intermediates, where a carbon-centered radical can be generated and then undergo functionalization through various pathways, including radical-polar crossover or reductive elimination from a higher oxidation state metal center. nih.gov

The table below outlines potential and investigated aspects of radical involvement with phenylcyclobutenone derivatives.

| Reaction Type/Study | Method/Observation | Implication for this compound | Reference |

| Mechanistic Study | Radical trapping with TEMPO, EPR studies | Confirms the involvement of alkyl radical species in related reaction pathways. | researchgate.net |

| Copper-Catalyzed Reactions | Formation of carbon-centered radicals via HAT from a Cu/˙NSI adduct | A plausible mechanism for functionalization of derivatives. | nih.gov |

| General Radical Reactions | Initiation via heat or light (homolytic cleavage) | A fundamental step for initiating radical chain reactions involving the compound. | libretexts.org |

| Competing Pathways | Racemization of 2,4-dichloro-3-phenylcyclobutenone | Indicates that radical pathways can compete with pericyclic ring-opening. | datapdf.com |

Iv. Advanced Spectroscopic and Computational Approaches for 3 Phenylcyclobutenone

Methodologies for Structural Elucidation of 3-Phenylcyclobutenone and its Intermediates

A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (infrared and Raman), and X-ray crystallography forms the cornerstone of analysis for this compound. nih.govutexas.eduwikipedia.orgnih.govnih.gov Each method offers unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution. nih.govox.ac.uknd.edu For this compound, both one-dimensional and advanced two-dimensional NMR techniques are employed to assign proton and carbon signals and to understand the intricate details of its molecular framework. utexas.eduwikipedia.orgnih.govresearchgate.net

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity of atoms within the this compound molecule. wikipedia.org By spreading NMR signals across two frequency axes, these techniques resolve overlapping peaks that can complicate one-dimensional spectra, which is particularly useful for complex molecules. wikipedia.orglongdom.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgox.ac.uklongdom.org In the COSY spectrum of this compound, cross-peaks would reveal the coupling between the vinyl proton and the methylene (B1212753) protons of the cyclobutenone ring, as well as the couplings between the aromatic protons on the phenyl ring. This provides a clear "connectivity map" of the proton network. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.orgox.ac.uk An HSQC spectrum of this compound would show correlations between each proton and the carbon atom to which it is attached, allowing for unambiguous assignment of the carbon signals. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). ox.ac.uk For this compound, HMBC is crucial for connecting the phenyl ring to the cyclobutenone core by showing correlations between the phenyl protons and the quaternary carbon of the cyclobutenone ring. It also helps to confirm the assignments of the carbonyl carbon and the other quaternary carbon of the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY provides through-bond connectivity, NOESY reveals through-space proximity of nuclei. ox.ac.uk This is particularly valuable for determining stereochemistry. For derivatives of this compound or its reaction intermediates, NOESY can be used to establish the relative orientation of substituents on the cyclobutene (B1205218) ring.

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within the cyclobutene ring and the phenyl ring. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on attached protons. |

| HMBC | ¹H-¹³C long-range correlations | Confirms connectivity between the phenyl group and the cyclobutenone ring; assigns quaternary carbons. |

| NOESY | ¹H-¹H through-space correlations | Determines stereochemistry in substituted derivatives and reaction intermediates. |

Dynamic NMR (DNMR) is used to study chemical processes that are occurring on the NMR timescale, such as conformational changes and chemical equilibria. ut.eeucl.ac.uk For molecules like this compound, DNMR can provide insights into processes like ring-puckering of the cyclobutene ring or restricted rotation around the phenyl-cyclobutene bond. By recording NMR spectra at variable temperatures, researchers can observe changes in the line shape of the signals. ucl.ac.uk At low temperatures, where the exchange between different conformations is slow, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the exchange becomes fast. ucl.ac.uk Analysis of these line shape changes allows for the determination of the energy barriers and rates of these dynamic processes. ut.ee For instance, studies on related cyclobutenones have investigated the racemization process, which was rationalized to occur through a vinylketene intermediate. utexas.edunih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. libretexts.org Ionization of this compound can lead to the cleavage of the molecule into smaller, charged fragments. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements like the McLafferty rearrangement, although the latter is not possible for this compound due to the lack of a γ-hydrogen. libretexts.org The fragmentation of this compound would likely involve cleavage of the cyclobutene ring and loss of fragments such as CO, C₂H₂, or the phenyl group. Analysis of these fragment ions helps to piece together the structure of the original molecule. youtube.com

| Ion | m/z (expected) | Possible Identity |

| [M]⁺ | 144 | Molecular Ion |

| [M-CO]⁺ | 116 | Loss of carbon monoxide |

| [M-C₂H₂]⁺ | 118 | Loss of acetylene |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saedinst.com They are excellent for identifying the functional groups present in a compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.saedinst.com The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The most prominent feature would be the C=O stretching vibration of the ketone, which is expected to appear at a relatively high wavenumber due to the ring strain of the four-membered ring. Other characteristic absorptions would include C=C stretching from the alkene and the phenyl ring, and C-H stretching from the aromatic and aliphatic protons.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds, making it a good complement to IR. ksu.edu.samt.com For this compound, Raman spectroscopy would be effective for observing the C=C stretching vibrations of both the cyclobutene ring and the phenyl ring, as well as the symmetric vibrations of the molecule. mt.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch | ~1780 | IR (strong) |

| Aromatic C=C Stretch | ~1600, ~1490 | IR, Raman |

| Alkene C=C Stretch | ~1640 | IR, Raman |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.organton-paar.com It works by diffracting a beam of X-rays off the regularly spaced atoms in a crystal. nih.govwikipedia.org By analyzing the diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms can be determined. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and the planarity of the cyclobutene ring. anton-paar.com It would also reveal the relative orientation of the phenyl group with respect to the cyclobutenone ring and how the molecules pack together in the crystal lattice. nih.gov This technique has been used to confirm the structure of derivatives and reaction products of this compound. thieme-connect.deusask.ca

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become indispensable tools for understanding the intricate details of molecular structure, stability, and reactivity. mdpi.comscispace.com These computational methods, which solve the fundamental equations of quantum mechanics, provide insights that are often inaccessible through experimental means alone. For this compound, theoretical modeling is crucial for mapping its complex transformations and predicting its chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state energy of a system can be determined from its electron density, a function of only three spatial coordinates, which makes it computationally more feasible for large systems than traditional wavefunction-based methods. scispace.commpg.de DFT is widely used to calculate molecular properties, including geometries, reaction energies, and electronic characteristics that govern chemical reactivity. mdpi.comyoutube.com

In the study of this compound and related arylcyclobutenones, DFT calculations provide critical insights into their electronic structure and the factors influencing their reactivity, particularly in thermal rearrangement reactions. sorbonne-universite.frsoton.ac.uk By modeling the molecule, researchers can determine key electronic parameters that dictate its chemical behavior.

Key Electronic and Reactivity Descriptors from DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Global Reactivity Descriptors: DFT calculations can yield various descriptors that quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scispace.commdpi.com These values help in comparing the reactivity of different sites within the molecule or comparing the molecule to other reactants.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound will interact with other reagents.

The table below illustrates the type of data that can be generated from DFT calculations on this compound and its significance.

| Calculated Parameter | Typical Value (Illustrative) | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relevant for reactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C=O Bond Length | ~1.21 Å | Provides structural information and can indicate the degree of conjugation and bond strength. |

| C=C (cyclobutene) Bond Length | ~1.34 Å | Shorter than a single bond, its length can be correlated with ring strain and reactivity. |

DFT studies are particularly useful for investigating reaction mechanisms, such as the electrocyclic ring-opening of cyclobutenones. soton.ac.uk Calculations can map the potential energy surface of the reaction, helping to identify transition states and determine activation energies, thereby clarifying why certain products are formed preferentially. mdpi.com

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters, beyond fundamental physical constants. dominican.edu These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate solutions for molecular systems. mdpi.com They are instrumental in the detailed elucidation of reaction mechanisms, providing precise energies, geometries of transition states, and potential energy surfaces. arxiv.orgnih.gov

For this compound, ab initio calculations are employed to study its thermal and photochemical transformations with high accuracy. The electrocyclic ring-opening of the cyclobutene ring is a primary focus. This reaction is governed by specific stereochemical rules (Woodward-Hoffmann rules), and ab initio methods can confirm the preferred pathway (conrotatory or disrotatory) by calculating the activation barriers for each. oregonstate.edu

Applications in Mechanism Elucidation:

Mapping Potential Energy Surfaces (PES): Ab initio methods can generate a detailed PES for a reaction, showing the energy of the system as a function of the positions of its atoms. This map reveals the pathway from reactants to products, including any intermediates and transition states. nih.gov

Locating Transition States (TS): Identifying the exact geometry and energy of the transition state is critical for understanding a reaction's kinetics. Ab initio calculations provide robust methods for locating these high-energy structures. dominican.edunih.gov

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. Ab initio methods can provide quantitative predictions of activation energies, which can be compared with experimental kinetic data. dominican.edu

The following table compares illustrative activation energies for the thermal ring-opening of a cyclobutene derivative as calculated by different theoretical methods, highlighting the role of the level of theory in achieving accuracy.

| Computational Method | Basis Set | Calculated Activation Energy (Ea) (kcal/mol) | Key Feature |

|---|---|---|---|

| B3LYP (DFT) | 6-31G* | ~32.5 | A common DFT functional, good balance of cost and accuracy. mdpi.com |

| MP2 | aug-cc-pVDZ | ~35.0 | Includes electron correlation, generally more accurate than HF. scielo.org.mx |

| QCISD(T) | 6-31G(d,p) | ~34.2 | A high-level correlated method often considered a "gold standard" for single-reference systems. dominican.edu |

| CASSCF | cc-pVTZ | ~34.8 | A multi-reference method, essential for correctly describing bond-breaking/forming and excited states. scielo.org.mx |

By applying these methods to the ring-opening of this compound, researchers can elucidate the intricate electronic changes that occur during the transformation into a vinylketene intermediate, providing a foundational understanding of its subsequent reactions.

Molecular Dynamics Simulations of this compound Transformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that acts like a "molecular movie," revealing how a system evolves. nih.govaps.org This technique is uniquely suited to explore the dynamic processes of conformational changes, ligand binding, and chemical transformations that are difficult to capture with static calculations. nih.gov

While DFT and ab initio methods provide a static picture of a reaction's potential energy surface, MD simulations offer a dynamic view of how a molecule like this compound actually traverses this surface under specific conditions of temperature and pressure. aps.orgutc.edu

Investigating Transformations with MD:

Thermal Rearrangements: For the thermal ring-opening of this compound, an MD simulation can be initiated at a high temperature. By tracking the atomic positions over time, one can directly observe the C-C bond cleavage, the rotation of the substituent groups, and the formation of the vinylketene structure. This provides insights into the timescale of the reaction and the dynamic interplay of different molecular motions.

Conformational Sampling: The phenyl group in this compound can rotate, leading to different conformers. MD simulations can explore the conformational landscape and determine the relative populations of these conformers, which can be crucial as only certain conformations may be reactive.

A hypothetical MD simulation to study the thermal transformation of this compound would involve setting up the following parameters and analyzing the resulting outputs.

| Simulation Parameter/Output | Description | Relevance to this compound Transformation |

|---|---|---|

| Parameter: Temperature | The temperature at which the simulation is run (e.g., 400 K). | Provides the necessary thermal energy to overcome the activation barrier for ring-opening. |

| Parameter: Force Field | A set of equations and parameters (e.g., OPLS, AMBER) that defines the potential energy of the system. | Crucial for accurately describing the intramolecular and intermolecular forces governing the molecular motion. nih.gov |

| Parameter: Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). nih.gov | Must be long enough to observe the transformation event, which may be a rare event. |

| Output: RMSD | Root Mean Square Deviation measures the average change in atomic positions from a reference structure. | Large jumps in RMSD can indicate significant conformational changes, such as the ring-opening event. nih.gov |

| Output: Trajectory Visualization | A 3D movie of the atomic motions. nih.gov | Allows for direct observation of the bond-breaking and bond-forming processes during the transformation. |

By combining the strengths of DFT, ab initio methods, and MD simulations, a comprehensive theoretical understanding of this compound's structure, reactivity, and dynamic transformations can be achieved.

V. Synthetic Applications of 3 Phenylcyclobutenone As a Building Block

Construction of Complex Carbocyclic Systems

The inherent ring strain of 3-phenylcyclobutenone makes it an excellent substrate for ring-opening reactions, which can be harnessed to construct more complex carbocyclic frameworks.

Benzannulation reactions are a powerful tool for the synthesis of highly substituted aromatic compounds. This compound can undergo thermal or transition-metal-catalyzed benzannulation with alkynes to yield substituted phenols. msu.eduwhiterose.ac.uk This process typically involves the electrocyclic ring-opening of the cyclobutenone to a vinylketene intermediate, which then participates in a [4+2] cycloaddition with the alkyne, followed by tautomerization to the aromatic phenol (B47542). nih.govmsu.edu

The regioselectivity of the benzannulation can be influenced by the substituents on both the cyclobutenone and the alkyne. nih.gov For instance, the reaction of 4-arylcyclobutenones has been studied to understand the electronic effects on the benzannulation process. nih.gov Nickel-catalyzed benzannulation reactions have also been developed, offering alternative pathways that can involve metallacycle intermediates. nih.govwhiterose.ac.uk These methods provide access to a diverse range of substituted phenols, which are important precursors for quinones and other functionalized aromatic systems. msu.eduwhiterose.ac.uk

| Cyclobutenone Derivative | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Arylcyclobutenones | Alkynes | Thermal | Naphthalene-fused benzoquinones | nih.gov |

| Cyclobutenones | Ynamides | Thermal | Phenols (with high regioselectivity) | nih.gov |

| Cyclobutenones | Alkynylboronates | Nickel catalyst | Highly substituted phenol boronic esters | whiterose.ac.uk |

| Unsaturated Fischer carbene complexes | Alkynes | None (Dötz reaction) | 4-Alkoxyphenols | msu.edu |

Spirocycles, compounds with two or more rings connected by a single common atom, possess inherent three-dimensional complexity that is of increasing interest in drug discovery. rsc.orgqmul.ac.ukresearchgate.net this compound can serve as a precursor for the synthesis of spirocyclic and fused-ring systems. Intramolecular reactions, such as the dearomatizing spirocyclization, can lead to the formation of spirocyclic compounds where two rings share a common atom. mdpi.com These reactions often proceed by breaking aromaticity to create products with unique reactivity and three-dimensional structures. mdpi.com

Various synthetic strategies have been developed to access these complex scaffolds. For example, tandem oxidative amination dearomatizing spirocyclization (TOADS) using hypervalent iodine has been employed to construct the spirocyclic core of natural products like spirocalcaridines. mdpi.com Additionally, the synthesis of spirocyclic sigma receptor ligands has been achieved by connecting spirocyclic piperidines or cyclohexanamines to other moieties. nih.gov

Precursor to Heterocyclic Compounds

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are of fundamental importance in chemistry and biology. uomus.edu.iq this compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. ontosight.ai The reactivity of the cyclobutenone core allows for the introduction of heteroatoms and the formation of heterocyclic rings. researchgate.netresearchgate.net

For instance, dimedone, a related cyclic dione, is a well-established precursor for a wide range of annulated heterocycles. researchgate.net The principles guiding the reactivity of such cyclic ketones can be extended to this compound for the construction of novel heterocyclic frameworks.

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they allow for the formation of multiple bonds in a single operation without the need to isolate intermediates. wikipedia.orgub.edu

This compound and its derivatives are effective substrates in cascade reactions. The ring-opening of cyclobutenones can initiate a sequence of transformations. For example, a cascade reaction can be initiated by a Michael reaction followed by elimination and intramolecular cyclization to produce substituted thiazole (B1198619) derivatives. nih.gov Another example involves a cascade Ugi/Wittig cyclization for a four-component reaction to synthesize polysubstituted thiazoles. nih.gov These domino sequences provide rapid access to complex molecular structures from relatively simple starting materials. wikipedia.orgnih.gov

Stereocontrolled Synthesis of Chiral Molecules

The synthesis of single enantiomers of chiral molecules is a critical endeavor in modern organic chemistry, particularly for the development of pharmaceuticals. nih.gov Stereocontrolled synthesis aims to produce a specific stereoisomer of a product. rsc.orgrsc.orgnih.gov

This compound can be utilized in stereocontrolled synthetic routes. For instance, the racemization of optically active 2,4-dichloro-3-phenylcyclobutenone has been studied, providing insights into the stereochemical stability of the cyclobutenone ring and its intermediates. nih.govacs.org This understanding is crucial for designing syntheses that preserve or control stereochemistry. Methodologies such as the stereoselective epoxidation of related systems and chelation-controlled additions can be applied to achieve high levels of diastereoselectivity in the synthesis of complex molecules. beilstein-journals.org Furthermore, synthetic strategies have been developed where the configuration of the starting material predetermines the stereochemistry of the final, more complex product. rsc.org

Diversification of Chemical Libraries via this compound Scaffolds

Chemical libraries are collections of stored chemicals, often used in high-throughput screening for drug discovery and other applications. nih.govchemrxiv.org The diversity of a chemical library, in terms of both scaffold architecture and peripheral substituents, is a key factor in the success of screening campaigns. u-strasbg.frchimia.ch

Vi. Future Research Directions and Emerging Trends for 3 Phenylcyclobutenone

Development of Novel Catalytic Systems for 3-Phenylcyclobutenone Transformations

Future research will undoubtedly focus on expanding the catalytic toolbox for this compound transformations, aiming for higher efficiency, selectivity, and novel reaction pathways. While traditional thermal and photochemical methods are known to induce ring-opening to a vinylketene intermediate, modern catalysis seeks to control this reactivity under milder conditions and to direct it toward new outcomes.

Transition metal catalysis remains a fertile ground for discovery. For instance, a Ni(COD)₂-catalyzed reaction between this compound and 3-hexyne (B1328910) has been shown to produce a biphenyl (B1667301) derivative, demonstrating a formal [2+2+2] cycloaddition after ring-opening researchgate.net. The development of other transition metal catalysts (e.g., based on Rh, Pd, Au, or Cu) could unlock new cycloadditions, cross-coupling reactions, and rearrangement pathways.

A significant emerging trend is the use of heterogeneous catalytic systems, such as metal-organic frameworks (MOFs). MOFs offer the advantages of both homogeneous and heterogeneous catalysis, including high efficiency, selectivity, and reusability rsc.org. Designing MOFs with specific active sites could lead to shape-selective or chemo-selective transformations of this compound that are not achievable with conventional catalysts.

Furthermore, the role of organocatalysis and Lewis acid catalysis is expected to grow. Lewis acids have been shown to accelerate ring transformations in related 4-hydroxycyclobutenone systems rsc.org. The application of chiral Lewis acids or organocatalysts could enable highly enantioselective reactions, a critical goal for the synthesis of complex, biologically active molecules.

| Catalyst Type | Potential Transformation | Research Focus |

| Transition Metals (Ni, Rh, Pd) | Cycloadditions, Cross-Coupling, Rearrangements | Development of catalysts for novel bond formations under mild conditions. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Shape/Chemo-selective reactions | Design of reusable, heterogeneous catalysts with tailored active sites. rsc.org |

| Organocatalysts/Lewis Acids | Asymmetric transformations, Controlled ring-opening | Achieving high enantioselectivity and controlling reaction pathways. rsc.org |

Exploration of Unconventional Reactivity Modes

Beyond the well-established electrocyclic ring-opening to form vinylketenes, future research is set to explore more unconventional reactivity modes of this compound. Its strained four-membered ring and electrophilic ketone moiety provide a rich playground for discovering new chemical transformations.

One area of interest is the exploration of cascade reactions. A reported cascade sequence involves the 1,2-addition of a vinyllithium (B1195746) reagent to a cyclobutenone, which triggers a charge-accelerated 4π conrotatory ring opening to a triene intermediate. This intermediate can then undergo a 6π ring closure to form a new six-membered ring, as seen in the synthesis of functionalized cyclohexenones mit.edu. Investigating similar cascades with this compound using different nucleophiles and triggers could lead to rapid increases in molecular complexity from a simple starting material.

Another unconventional pathway involves the rearrangement of initial cycloaddition products. For example, the reaction of cyclobutenones with ynamines did not yield the expected [2+2] cycloadduct but instead resulted in a rearranged 3-amino-4-vinyl-cyclobutenone nih.gov. This suggests that intermediates formed from this compound may be prone to unique, strain-releasing rearrangements that are not observed in less-strained systems. Probing these reactions with a wider array of reactants could unveil novel skeletal reorganizations.

The table below summarizes potential areas for exploring such reactivity.

| Reactivity Mode | Description | Potential Outcome |

| Cascade Reactions | A multi-step sequence where the product of one reaction is the substrate for the next in a single pot. mit.edu | Rapid construction of complex polycyclic systems from this compound. |

| Skeletal Rearrangements | Transformations involving the cleavage and formation of bonds within the carbon skeleton, often of an initial adduct. nih.gov | Access to novel and unexpected molecular architectures. |

| Nucleophile-Triggered Ring-Opening | Using specific nucleophiles to initiate ring-opening via 1,2- or 1,4-addition, leading to intermediates that can be trapped in new ways. nih.gov | Formation of diverse linear or macrocyclic structures. |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms represents a significant future direction. These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the ability to rapidly synthesize libraries of compounds for screening.

Continuous-flow systems are particularly well-suited for reactions involving transient or high-energy intermediates, such as the vinylketenes generated from the thermolysis or photolysis of this compound. In a flow reactor, these intermediates can be generated and immediately reacted with a trapping agent in a subsequent chamber, minimizing decomposition and side reactions rsc.org. This approach allows for reactions that are often low-yielding or difficult to control in traditional batch-wise synthesis.

Automated synthesis platforms can utilize flow reactors to create diverse molecular libraries based on the this compound scaffold unimi.it. By systematically varying the nucleophiles, trapping agents, or reaction conditions across a series of automated experiments, researchers can efficiently explore the chemical space around this building block. This high-throughput approach can accelerate the discovery of new reactions and molecules with desired properties, such as active pharmaceutical ingredients unimi.it.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanisms of reactions involving this compound is crucial for their optimization and development. The transient nature of key intermediates like vinylketenes makes their study challenging. Future research will increasingly rely on advanced spectroscopic techniques for the in situ monitoring of these reactions in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can provide invaluable mechanistic data. By coupling an FTIR spectrometer to a reaction vessel, such as a continuous-flow reactor, it is possible to monitor the concentration of reactants, intermediates, and products as the reaction progresses rsc.org. This allows for the direct observation of short-lived species and the collection of kinetic data to elucidate complex reaction mechanisms.

Fluorescence spectroscopy is another powerful tool, particularly for monitoring polymerization reactions nih.gov. If this compound or its derivatives are used to create fluorescent polymers, this technique could offer a simple and rapid method for in situ monitoring of the polymerization process. These advanced analytical methods will be instrumental in moving from qualitative observation to quantitative understanding of this compound reactivity.

Applications in Materials Science and Polymer Chemistry

A highly promising future direction for this compound is its application as a monomer or key building block in materials science and polymer chemistry. The ability of the cyclobutenone ring to open under thermal, photochemical, or catalytic stimulus makes it a unique precursor for creating polymers with novel architectures and functionalities.

The ring-opening of this compound generates a reactive vinylketene, which can, in principle, be polymerized. This approach could lead to polymers with unique backbone structures that are not accessible through traditional polymerization methods. Furthermore, the phenyl substituent offers a site for further functionalization, allowing for the tuning of the resulting polymer's characteristics.